molecular formula C21H17ClN6O3 B2550459 5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171228-84-4

5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2550459
CAS No.: 1171228-84-4
M. Wt: 436.86
InChI Key: PWJQVMSCNJHKFP-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 3-chloro-4-methylphenyl group at position 5 and a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 1. Its structure combines fused triazole and pyrrolidine rings, which are further functionalized with aromatic and oxadiazole substituents.

The synthesis of analogous compounds typically involves multi-step protocols, including cycloaddition reactions for oxadiazole formation (e.g., condensation of amidoximes with carboxylic acid derivatives) and nucleophilic substitution for triazole functionalization .

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O3/c1-11-3-6-13(7-4-11)19-23-16(31-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)14-8-5-12(2)15(22)9-14/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJQVMSCNJHKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)Cl)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the oxadiazole moiety and the chloro and methyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the pyrrole and oxadiazole moieties in this compound may enhance its efficacy against various bacterial strains and fungi. For instance:

  • Mechanism of Action : Triazoles disrupt the synthesis of ergosterol in fungal cell membranes.
  • Case Study : A study demonstrated that similar compounds showed effectiveness against Mycobacterium tuberculosis, suggesting potential for this compound in treating resistant bacterial infections .

Anticancer Properties

The structural features of this compound suggest potential anticancer applications:

  • Targeting Mechanism : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Research Findings : Preliminary studies have shown that triazole derivatives can induce apoptosis in cancer cells through various pathways .

Photovoltaic Materials

Compounds containing triazole and pyrrole structures have been investigated for use in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy.

  • Performance Metrics : Studies indicate that such compounds can achieve high power conversion efficiencies when incorporated into polymer blends used in solar cells .

Sensors

The electronic properties of this compound make it suitable for development into sensors for detecting environmental pollutants or biological markers.

  • Sensor Design : Utilizing the compound's electrochemical properties can lead to the creation of sensitive detection systems for heavy metals or pathogens .

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutions

Compound 6h ():

  • Structure : 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Key Differences : Replaces the pyrrolotriazole-dione core with a triazole-thione and incorporates a benzoxazole moiety.
  • Activity: Exhibits antimicrobial properties, though elemental analysis discrepancies (e.g., N content: calcd 3.74% vs.

Compound AGN-PC-0KMEA3 ():

  • Structure: Features a pyrrolo[3,4-d]isoxazole-dione core with a 2-chlorophenyl group and dimethylaminophenyl substituents.
  • Key Differences : Isoxazole instead of oxadiazole and differing substitution patterns.
  • Implications: The dimethylamino group enhances solubility, while the isoxazole may alter electronic properties compared to oxadiazole .

Halogen-Substituted Derivatives

Compounds 4 and 5 ():

  • Structures : Isostructural chloro (4) and fluoro (5) derivatives of thiazole-triazole hybrids.
  • Key Findings :
    • Chloro derivatives (e.g., 4) show enhanced antimicrobial activity compared to fluoro analogs, likely due to increased lipophilicity and halogen bonding .
    • Crystallographic studies reveal planar molecular conformations, with perpendicular fluorophenyl groups affecting packing interactions .

Heterocyclic Core Modifications

Pyrrolo[1,2-c]thiazole Derivatives ():

  • Structure : Replace the triazole-dione core with thiazole-fused pyrrolidine systems.
  • Key Differences : Sulfur-containing thiazole rings may improve metabolic stability but reduce polarity compared to oxadiazoles .

S-Alkyl Triazole-Thiol Derivatives ():

  • Structure : 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol.
  • Activity : Molecular docking studies predict strong binding to antimicrobial targets, with alkyl chains modulating bioavailability .

Comparative Data Table

Compound Class Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Pyrrolotriazole-dione 3-Cl-4-MePh, 4-MePh-oxadiazole N/A (Theoretical)
Triazole-Thione (6h) Benzoxazole-triazole 4-ClPh, 3-MePh Antimicrobial
Thiazole-Triazole Hybrid (4) Thiazole-pyrazole 4-ClPh, 4-FPh Antimicrobial
Pyrrolo[1,2-c]thiazole (16c) Thiazole-pyrrolidine p-MeOPh, COOMe Crystallographically characterized
S-Alkyl Triazole-Thiol Triazole-pyrrole 4-ClPh, alkyl chains Predicted antimicrobial (docking)

Biological Activity

The compound 5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities including antimicrobial and anticancer effects, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a unique arrangement of triazole and oxadiazole rings fused with a pyrrole moiety. The presence of the 3-chloro-4-methylphenyl and 4-methylphenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Molecular Formula : C20_{20}H18_{18}ClN5_{5}O3_{3}

IUPAC Name : 5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of oxadiazole and triazole rings through cyclization reactions. Various methodologies have been reported in the literature for synthesizing related compounds with similar structural motifs.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds containing oxadiazole and triazole moieties. For instance:

  • Antibacterial Effects : Compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The presence of electron-withdrawing groups like chlorine enhances the antibacterial efficacy.
  • Antifungal Activity : Oxadiazole derivatives have demonstrated antifungal properties against various pathogenic fungi .

Anticancer Activity

Research indicates that derivatives of triazoles exhibit notable anticancer effects. For example:

  • Cytotoxicity Studies : The compound's structural analogs have been tested against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29), showing IC50_{50} values in the low micromolar range .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some oxadiazoles inhibit histone deacetylases (HDACs), which are crucial for cancer cell growth regulation .

Case Studies

A few notable case studies highlight the biological activities associated with similar compounds:

  • Study on Antimicrobial Properties :
    • Researchers synthesized a series of oxadiazole derivatives and assessed their antimicrobial activities against a panel of bacteria. Compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus .
  • Evaluation of Anticancer Effects :
    • In a study focusing on triazole derivatives, one compound showed significant cytotoxicity against ovarian cancer cells with an IC50_{50} value of 12 µM. The study suggested that modifications on the triazole ring significantly affect the anticancer activity .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during purification?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include:
  • Click chemistry : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as demonstrated in analogous triazole-pyrazole hybrids .
  • Oxadiazole formation : React 4-methylphenyl-substituted amidoxime with activated esters under microwave-assisted conditions (e.g., POCl₃ as a cyclizing agent at 80–100°C) .
  • Purification challenges : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to polar byproducts. Low yields (e.g., 40–60%) are common in multi-step syntheses .

Q. How should researchers characterize the compound’s structure and confirm its purity?

  • Methodological Answer :
  • Spectroscopic analysis : Combine ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole carbons at ~160–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C₂₃H₂₀ClN₅O₃: 481.12) confirms molecular weight .
  • HPLC purity : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to achieve >95% purity .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation of the oxadiazole and triazole moieties .
  • Hydrolytic stability : Avoid aqueous buffers with pH > 8, as the oxadiazole ring may hydrolyze to amidoxime derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?

  • Methodological Answer :
  • Catalyst screening : Test alternative catalysts (e.g., CuI vs. CuSO₄/ascorbate) to improve regioselectivity in triazole formation .
  • Solvent effects : Replace THF with DMF or PEG-400 to enhance solubility of hydrophobic intermediates, as shown in analogous triazole-thiol syntheses .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 16 hours to 2 hours) and improve yields by 15–20% .

Q. What computational strategies predict the compound’s biological activity and target interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with fungal lanosterol 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding between the oxadiazole moiety and heme iron .
  • ADME prediction : SwissADME analysis predicts moderate blood-brain barrier permeability (TPSA ≈ 90 Ų) and CYP3A4 metabolism .

Q. How can structural ambiguities (e.g., tautomerism in the pyrrolo-triazole core) be resolved experimentally?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine-substituted analogs) to determine the dominant tautomer .
  • Dynamic NMR : Analyze temperature-dependent ¹H NMR shifts (e.g., coalescence at 150–200 K) to study tautomeric equilibria .

Q. What strategies address contradictory spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare experimental IR (e.g., C=O stretch at 1680–1720 cm⁻¹) with DFT-simulated spectra (B3LYP/6-31G*) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to assign nitrogen environments in the triazole ring .

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